Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
1H-benzo[d]imidazole is a type of organic compound that is part of the larger class of azoles. The structure of 1H-benzo[d]imidazole consists of a fusion of benzene and imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest in medicinal chemistry due to their wide range of biological activities . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of 1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions of 1H-benzo[d]imidazole derivatives can vary widely depending on the specific substituents present on the benzene and imidazole rings .Physical and Chemical Properties Analysis
1H-benzo[d]imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Electrochemical Performance in Lithium-Ion Batteries
Lithium salts, including those with imidazolium functionalized imides, are crucial in the development of lithium-ion batteries (LIBs). A study by Ahmed et al. (2019) illustrates the synthesis of a specific lithium salt, lithium (fluorosulfonyl)((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl)imide) bis(trifluorosulfonyl)imide (LiFSMIPTFSI), which shows promising electrochemical stability, good lithium ion conductivity, and improved specific capacity in LIBs (Ahmed et al., 2019).
Synthesis and Structural Applications
The work of Kiselyov and Strekowski (1994) explores the synthesis of fluoro heteroaromatic compounds through novel transformations, demonstrating the versatility of such compounds in creating diverse structures (Kiselyov & Strekowski, 1994).
Battery Electrolytes
Benzimidazole and imidazole lithium salts, including those with fluorinated components, are investigated for their potential in battery electrolytes. Scheers et al. (2010) discuss the importance of anion oxidation potential and lithium ion pair dissociation energy, highlighting their potential use in high voltage Li-ion battery applications (Scheers et al., 2010).
Selective Reactions in Organic Chemistry
Gohier et al. (2003) demonstrate the selectivity in reactions of organolithium reagents with unprotected 2-halobenzoic acids. This study reveals the intricacies and possibilities of such reactions in synthesizing various organic compounds (Gohier et al., 2003).
Imidazole Derivative Synthesis
The synthesis of imidazole derivatives, as reported by Albertshofer and Mani (2016), exemplifies the regioselective and direct functionalization of these compounds. Such methods enable the targeting of specific positions in the molecules, leading to a variety of fluorinated polysubstituted imidazoles (Albertshofer & Mani, 2016).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of everyday applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives have been known to influence a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties .
Future Directions
The future directions of research into 1H-benzo[d]imidazole derivatives are likely to continue to focus on the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
lithium;7-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVJAKOYQILJA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C2=C(C=CC=C2F)N=C1C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FLiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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